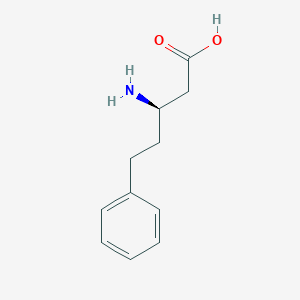

(r)-3-Amino-5-phenylpentanoic acid

描述

Contextualizing β-Amino Acids in Peptide Chemistry and Drug Discovery

β-amino acids, structurally similar to their α-amino acid counterparts, possess an additional carbon atom between the amino and carboxyl groups. benthamdirect.commmsl.cz This seemingly minor difference has profound implications for their chemical and biological properties. The incorporation of β-amino acids into peptide chains leads to the formation of "β-peptides," which can adopt stable secondary structures, such as helices and sheets, much like natural peptides. hilarispublisher.comnih.gov

A key advantage of β-peptides in drug discovery is their enhanced resistance to proteolytic degradation. benthamdirect.comacs.org The enzymes that readily break down α-peptides are often unable to recognize and cleave the altered peptide backbone of β-peptides, leading to increased stability and bioavailability. hilarispublisher.com This property is highly desirable for developing peptide-based drugs with longer half-lives in the body. Furthermore, the diverse side chains and stereochemical possibilities of β-amino acids offer a vast chemical space for designing peptidomimetics with potent and selective biological activities. benthamdirect.comeurekaselect.com These peptidomimetics can mimic or block the function of natural peptides, making them valuable as receptor agonists, antagonists, and enzyme inhibitors. benthamdirect.com

| Feature | α-Amino Acids | β-Amino Acids |

| Structure | Amino and carboxyl groups attached to the same carbon (α-carbon) | Amino and carboxyl groups separated by two carbon atoms |

| In Peptides | Form α-peptides | Form β-peptides |

| Proteolytic Stability | Generally susceptible to degradation by proteases | Generally resistant to degradation by proteases benthamdirect.comacs.org |

| Structural Diversity | 20 common proteinogenic amino acids | Vast diversity through various side chains and stereoisomers benthamdirect.comeurekaselect.com |

Historical Perspectives on the Research and Development of Non-Natural Amino Acids

The exploration of amino acids beyond the 20 proteinogenic ones has a rich history, driven by the desire to create novel molecules with enhanced properties. The initial focus was on modifying natural amino acids to understand structure-activity relationships. Over time, chemists developed methods to synthesize entirely new, "unnatural" or "non-canonical" amino acids (ncAAs). nih.gov These efforts were inspired by the discovery of naturally occurring non-proteinogenic amino acids in various organisms, which exhibited a wide range of biological activities. nih.gov

The development of solid-phase peptide synthesis revolutionized the ability to incorporate these ncAAs into peptide chains, opening up new avenues for drug discovery. benthamdirect.com The introduction of ncAAs allows for the fine-tuning of a peptide's pharmacological properties, including its stability, potency, and target selectivity. nih.gov Today, numerous FDA-approved drugs contain unnatural amino acids, a testament to their importance in modern medicinal chemistry. acs.org The field continues to evolve, with new synthetic methods and a deeper understanding of how these unique building blocks can be used to create the next generation of therapeutics. researchgate.net

Significance of Stereochemistry in β-Amino Acid Derivatives for Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental concept in biology and medicine. For chiral molecules like (R)-3-Amino-5-phenylpentanoic acid, the specific spatial orientation of its functional groups is paramount for its interaction with biological targets such as enzymes and receptors. nih.gov Most biological macromolecules are themselves chiral, and thus they often exhibit stereospecific recognition of small molecules. nih.gov

In the context of β-amino acids, the presence of at least one chiral center at the β-carbon, and potentially another at the α-carbon, leads to the possibility of multiple stereoisomers (enantiomers and diastereomers). benthamdirect.commmsl.cz These different isomers can have vastly different, and sometimes opposing, biological effects. For instance, one enantiomer of a drug might be therapeutically active, while the other could be inactive or even toxic. nih.gov

The synthesis of stereochemically pure β-amino acid derivatives is therefore a critical aspect of drug development. mmsl.cz Researchers employ various asymmetric synthesis strategies to selectively produce the desired stereoisomer. By controlling the stereochemistry, medicinal chemists can optimize the binding affinity of a molecule to its target, thereby enhancing its potency and reducing off-target effects. The study of how stereochemistry influences the biological activity of β-amino acid derivatives is an active area of research, providing valuable insights for the design of more effective and safer drugs. nih.gov

Structure

3D Structure

属性

IUPAC Name |

(3R)-3-amino-5-phenylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c12-10(8-11(13)14)7-6-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,14)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJJYCYZKUNRKFP-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147228-37-3 | |

| Record name | 147228-37-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Asymmetric Synthesis and Stereocontrol Methodologies for R 3 Amino 5 Phenylpentanoic Acid

Chiral Resolution Techniques for Enantiomeric Purity

Chiral resolution involves the separation of a racemic mixture into its individual enantiomers. This approach remains a practical and economical method for obtaining enantiopure compounds on both laboratory and industrial scales.

Enzymatic Resolution Approaches

Enzymatic resolution leverages the stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic substrate. Hydrolases, particularly lipases and amidases, are widely used for the kinetic resolution of racemic β-amino acid derivatives. ethz.ch In a typical kinetic resolution, one enantiomer is selectively transformed into a new product, which can then be separated from the unreacted, enantiomerically enriched substrate.

Lipases, such as those from Candida antarctica (CAL-B) and Pseudomonas cepacia (lipase PS), have been successfully employed in the hydrolysis or acylation of racemic β-amino acid esters. nih.govacs.org For instance, the hydrolysis of racemic β-amino carboxylic esters in the presence of a lipase (B570770) can yield one enantiomer as the carboxylic acid, leaving the other enantiomer as the unreacted ester. nih.gov The efficiency and enantioselectivity of these resolutions are often high, with enantiomeric excess (ee) values frequently exceeding 99%. nih.gov The choice of enzyme, solvent, and acylating agent can significantly influence the outcome of the resolution. acs.orgalmacgroup.com

β-Aminopeptidases represent another class of enzymes capable of resolving racemic β-amino acid amides. These enzymes exhibit a strong preference for the L-configuration (S-enantiomer), hydrolyzing the L-amide to the corresponding L-amino acid while leaving the D-amide unreacted. ethz.chnih.gov This method provides access to various aliphatic β-amino acids in high enantiopurity under mild reaction conditions. nih.gov Dynamic kinetic resolution (DKR) is an advanced version of this technique where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer. This can be achieved by combining an enantioselective enzyme with a racemizing agent. nih.govnih.gov

Table 1: Examples of Enzymatic Kinetic Resolution of β-Amino Acid Derivatives This table presents findings from various studies on the enzymatic resolution of β-amino acids, illustrating the general applicability of the method.

| Enzyme | Substrate | Reaction Type | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Lipase PSIM (from Burkholderia cepacia) | rac-β-Fluorophenyl-β-amino carboxylic ester | Hydrolysis | (S)-β-Amino acid | ≥99% | nih.gov |

| Penicillin Amidohydrolase | rac-Ethyl 3-amino-5-(trimethylsilyl)-4-pentynoate | Phenylacetylation | (S)-Amine | ≥95% | acs.org |

| β-Aminopeptidase (from Sphingosinicella) | rac-β³-Amino acid amides | Hydrolysis | L-β³-Amino acids | High | nih.gov |

| Pseudomonas Lipase | rac-Homophenylalanine esters | Hydrolysis | L-Homophenylalanine | High | nih.gov |

Diastereomeric Salt Formation and Crystallization Strategies

The resolution of racemates via diastereomeric salt formation is a classical and widely used industrial method for separating enantiomers of acidic and basic compounds. libretexts.org This technique involves reacting a racemic mixture of an acid, such as 3-amino-5-phenylpentanoic acid, with an enantiomerically pure chiral base (a resolving agent). libretexts.org The resulting products are a pair of diastereomeric salts ((R)-acid·(R)-base and (S)-acid·(R)-base), which possess different physical properties, such as solubility. libretexts.org

This difference in solubility allows for their separation by fractional crystallization. libretexts.org After separation, the desired enantiomer of the acid can be recovered by treating the purified diastereomeric salt with a strong acid to liberate it from the chiral base. libretexts.org Commonly used chiral bases for resolving racemic acids include naturally occurring alkaloids like brucine, quinidine, and strychnine, as well as synthetic amines like (R)-1-phenylethylamine. libretexts.orglibretexts.org The success of this method depends on finding a suitable resolving agent and crystallization solvent that provides a significant solubility difference between the two diastereomeric salts. nih.gov It is sometimes possible to isolate both enantiomers from the same process by crystallizing the less soluble salt first, and then crystallizing the more soluble salt from the mother liquor. nih.gov

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to directly create a chiral molecule in an enantiomerically pure or enriched form from a prochiral substrate, avoiding the need for resolving a racemic mixture.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed and can often be recovered. wikipedia.org

Evans oxazolidinones are a prominent class of chiral auxiliaries used in various asymmetric reactions, including the synthesis of β-amino acids. wikipedia.orgnih.gov For example, an N-acylated Evans auxiliary can undergo a stereoselective aldol (B89426) reaction with an aldehyde. A related approach was used to prepare (3S)-hydroxy-5-phenylpentanoic acid, an analogue of the target molecule. nih.gov The aldol addition of an (R)-acetyloxazolidinone with 3-phenylpropanal (B7769412) yielded two diastereomers, which were separable by column chromatography. Subsequent removal of the auxiliary from the desired diastereomer afforded the enantiopure β-hydroxy acid. nih.gov

Another effective chiral auxiliary is pseudoephedrine. It has been used for the enantioselective synthesis of α-substituted β-amino acids. acs.org The process involves the alkylation of a β-alanine derivative attached to the pseudoephedrine auxiliary, which proceeds with high stereoselectivity. acs.org

Table 2: Chiral Auxiliary-Mediated Asymmetric Synthesis This table shows examples of chiral auxiliaries used in the asymmetric synthesis of amino acids, highlighting the diastereoselectivity achieved.

| Chiral Auxiliary | Reaction Type | Substrate | Diastereomeric Ratio / Excess | Reference |

|---|---|---|---|---|

| (R)-Acetyloxazolidinone (Evans Auxiliary) | Aldol Addition | 3-Phenylpropanal | 5.4 : 1 | nih.gov |

| (R,R)-Pseudoephedrine | Alkylation | β-Alanine derivative | High | acs.org |

| BINOL | Alkylation | Chiral glycine (B1666218) derivative | 69-86% de | wikipedia.org |

| Schöllkopf's Bislactim Ether | Aryne Addition/Alkylation | Benzyne / Alkyl halides | up to 96:4 dr | beilstein-journals.org |

Transition Metal-Catalyzed Asymmetric Reactions

Transition metal catalysis offers powerful and efficient methods for the asymmetric synthesis of β-amino acids. Asymmetric hydrogenation of β-enamino esters is one of the most direct routes to β-amino acids. nih.govresearchgate.net In this reaction, a prochiral enamine is hydrogenated using a chiral transition metal complex, typically based on rhodium (Rh) or ruthenium (Ru), with a chiral phosphine (B1218219) ligand (e.g., Josiphos, BINAP). nih.govnih.gov This method can provide β-amino esters in high yields and with excellent enantioselectivities (often 93-97% ee). nih.gov A key advantage is the ability to directly hydrogenate unprotected enamines, avoiding the need for protection and deprotection steps. nih.govresearchgate.net

Copper (Cu) catalysts have also been employed in the enantioselective synthesis of β-amino acid derivatives. nih.govchinesechemsoc.org For example, a Cu-catalyzed hydroamination of cinnamic acid derivatives has been developed. nih.gov This reaction proceeds via a ligand-controlled hydrocupration that delivers the copper to the β-position, followed by a reaction with an electrophilic aminating agent to form the enantioenriched β-amino acid derivative. nih.gov

Organocatalytic Methodologies in β-Amino Acid Synthesis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a major pillar of asymmetric synthesis, complementing metal-based and enzymatic catalysis. The asymmetric Mannich reaction is a particularly powerful organocatalytic method for synthesizing β-amino acids. researchgate.netacs.org This reaction involves the addition of a nucleophile, such as a silyl (B83357) ketene (B1206846) acetal (B89532) (an ester enolate equivalent), to an imine. acs.org

Chiral organocatalysts, such as proline and its derivatives or chiral thiourea (B124793) catalysts, can effectively control the stereochemistry of the addition. acs.orgnih.govchemrxiv.org For example, chiral urea (B33335) derivatives have been shown to be highly effective catalysts for the asymmetric addition of silyl ketene acetals to N-Boc-protected aldimines, yielding β-amino acid derivatives with high enantioselectivity. acs.org These reactions often proceed under mild conditions and are tolerant of a wide range of substrates. acs.org The direct, three-component Mannich reaction, where an aldehyde, an amine, and a ketone or other enolizable carbonyl compound are combined in the presence of an organocatalyst, is a highly atom-economical approach to β-amino ketones and related structures. nih.govrsc.org

Visible Light-Mediated Photocycloaddition Strategies

The application of visible light-mediated photocycloaddition for the direct synthesis of (R)-3-Amino-5-phenylpentanoic acid is an emerging area of research. While specific examples for this exact molecule are not yet widely documented, the principles of photoredox catalysis offer a promising avenue for its construction. thieme-connect.comresearchgate.net This approach generally involves the generation of radical intermediates under mild, visible light irradiation, which can then participate in carbon-carbon bond-forming reactions. thieme-connect.com

In the context of synthesizing β-amino acids, photoredox catalysis can be employed to facilitate the addition of radical precursors to suitable acceptors. nih.gov For instance, a strategy could involve the generation of a radical from a carboxylic acid derivative, which then adds to an α,β-unsaturated system. The stereocontrol in such reactions is a critical challenge, often addressed through the use of chiral catalysts or auxiliaries that can influence the facial selectivity of the radical addition. acs.org

Recent advancements have demonstrated the potential of dual catalytic systems, combining photoredox catalysis with other catalytic modes like chiral Brønsted acid or Lewis acid catalysis, to achieve high enantioselectivity in the synthesis of chiral amino acid derivatives. researchgate.net These methodologies, while not yet explicitly applied to this compound, lay the groundwork for future synthetic explorations. The development of photocatalytic methods for the synthesis of β-amino acids from α-amino acids is also an area of active investigation. researchgate.netresearchgate.net

Table 1: Key Features of Visible Light-Mediated Synthesis of Chiral Amines

| Feature | Description |

| Reaction Type | Radical-based carbon-carbon bond formation |

| Energy Source | Visible light |

| Catalysts | Photoredox catalysts (e.g., ruthenium or iridium complexes), organocatalysts |

| Key Intermediates | α-amino radicals, radical anions |

| Stereocontrol | Chiral catalysts, chiral auxiliaries, dual catalysis |

| Advantages | Mild reaction conditions, high functional group tolerance |

Protecting Group Strategies in Synthesis

The chemical synthesis of peptides and complex molecules containing amino acid fragments necessitates the use of protecting groups to prevent unwanted side reactions at the amine and carboxyl functionalities. researchgate.netlibretexts.org The selection of an appropriate protecting group strategy is crucial for the successful synthesis of this compound and its derivatives.

Boc (tert-Butyloxycarbonyl) Protection in Peptide Synthesis

The tert-Butyloxycarbonyl (Boc) group is a widely used protecting group for the amine functionality in amino acids. wikipedia.org It is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base. The Boc group is valued for its stability under a variety of reaction conditions and its facile removal under acidic conditions, commonly with trifluoroacetic acid (TFA). wikipedia.orgchemistrysteps.com

In the context of synthesizing peptides containing this compound, the Boc group provides robust protection of the amino group during coupling reactions. springernature.comnih.gov The orthogonality of the Boc group with other protecting groups, such as benzyl (B1604629) esters for the carboxylic acid, allows for selective deprotection and chain elongation. chempep.com However, the harsh acidic conditions required for Boc removal can be a limitation for substrates containing acid-sensitive functional groups. nih.gov

Table 2: Boc Protection and Deprotection

| Step | Reagents and Conditions |

| Protection | Di-tert-butyl dicarbonate (Boc)₂O, base (e.g., triethylamine, DMAP) |

| Deprotection | Strong acid (e.g., trifluoroacetic acid (TFA) in dichloromethane) |

Fmoc (Fluorenylmethoxycarbonyl) Protection for Solid-Phase Peptide Synthesis

The 9-Fluorenylmethoxycarbonyl (Fmoc) group is another cornerstone of modern peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS). wikipedia.orglgcstandards.com The Fmoc group is introduced by reacting the amino acid with Fmoc-chloride or Fmoc-succinimidyl carbonate. total-synthesis.com A key advantage of the Fmoc group is its lability to mild basic conditions, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF), while being stable to acidic conditions. wikipedia.orgaltabioscience.com

This orthogonality to acid-labile side-chain protecting groups and resin linkers makes the Fmoc strategy highly attractive for the synthesis of complex peptides. altabioscience.comchempep.com The progress of Fmoc removal can be conveniently monitored by UV spectroscopy due to the strong absorbance of the dibenzofulvene byproduct. publish.csiro.au For the synthesis of peptides incorporating this compound, the Fmoc strategy offers a milder alternative to the Boc strategy, especially when acid-sensitive moieties are present in the molecule. acs.orgnih.gov

Table 3: Fmoc Protection and Deprotection

| Step | Reagents and Conditions |

| Protection | Fmoc-Cl or Fmoc-OSu, base |

| Deprotection | 20% Piperidine in DMF |

Synthetic Route Optimization and Scalability Considerations for Research Production

The transition from a laboratory-scale synthesis to a larger, research-level production of this compound requires careful consideration of several factors to ensure efficiency, reproducibility, and cost-effectiveness. ascendiacdmo.comworldpharmatoday.com

Route Optimization: The initial synthetic route, while successful on a small scale, may not be optimal for producing larger quantities. Key areas for optimization include:

Starting Material Selection: Choosing readily available, inexpensive, and safe starting materials is paramount. researchgate.netresearchgate.net

Reaction Conditions: Optimizing reaction parameters such as temperature, concentration, and reaction time can significantly improve yield and reduce byproduct formation.

Catalyst Loading: For catalytic steps, minimizing the catalyst loading without compromising efficiency is a key goal.

Purification Methods: Replacing chromatographic purification with crystallization or extraction where possible can simplify the process and reduce solvent waste.

Scalability Considerations: Scaling up a chemical synthesis introduces challenges that may not be apparent at the laboratory scale. pci.comcleanroomtechnology.com These include:

Heat Transfer: Exothermic or endothermic reactions that are easily managed in small flasks can become problematic in larger reactors.

Mixing: Ensuring efficient mixing in large-volume reactors is crucial for maintaining reaction homogeneity and preventing localized "hot spots."

Reagent Addition: The rate of reagent addition can have a significant impact on the reaction outcome and safety.

Work-up Procedures: Extraction and filtration procedures need to be adapted for larger volumes.

A thorough understanding of the process and potential hazards is essential for the successful and safe scale-up of the synthesis of this compound for research purposes. worldpharmatoday.compharmaceutical-technology.com Partnering with a contract development and manufacturing organization (CDMO) can provide access to the necessary expertise and equipment for scaling up pharmaceutical manufacturing. ascendiacdmo.com

Advanced Chemical Derivatization and Structural Modification of R 3 Amino 5 Phenylpentanoic Acid

Strategies for Incorporating (R)-3-Amino-5-phenylpentanoic Acid into Peptide Sequences

The incorporation of this compound into peptide chains is a key strategy for developing novel peptidomimetics with enhanced properties. chemimpex.com Both solution-phase and solid-phase synthesis techniques are employed for this purpose.

Solution-Phase Peptide Synthesis Techniques

Solution-phase peptide synthesis offers a classical yet effective method for incorporating this compound into shorter peptide sequences. This approach involves the stepwise coupling of amino acids in a homogenous solution. ekb.egyoutube.com Key to this process is the use of protecting groups for the amino and carboxyl functionalities to prevent unwanted side reactions. ekb.egmasterorganicchemistry.com The coupling reaction itself is typically facilitated by activating agents that overcome the thermodynamic barrier of amide bond formation. ekb.egnih.gov

One of the primary challenges in solution-phase synthesis is the purification of intermediates after each coupling step. nih.gov However, for smaller-scale syntheses and the preparation of specific peptide fragments, it remains a valuable technique. youtube.com The synthesis of di- and tripeptides containing this compound can be efficiently achieved using standard coupling reagents like TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) in suitable organic solvents. nih.gov

Solid-Phase Peptide Synthesis (SPPS) Applications

Solid-phase peptide synthesis (SPPS) has revolutionized the production of longer and more complex peptides, and it is widely applied for the inclusion of this compound. researchgate.netvapourtec.com In SPPS, the C-terminal amino acid is anchored to a solid support (resin), and the peptide chain is assembled in a stepwise manner through cycles of deprotection and coupling reactions. masterorganicchemistry.comnih.gov This method simplifies the purification process, as excess reagents and byproducts are removed by simple washing and filtration steps. researchgate.netpeptide.com

The most common strategy for SPPS is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach. researchgate.netnih.gov The N-terminal Fmoc group is removed with a mild base, typically piperidine (B6355638) in DMF, while the side-chain protecting groups and the final cleavage from the resin are accomplished with a strong acid like trifluoroacetic acid (TFA). peptide.com Automated peptide synthesizers have further enhanced the efficiency and throughput of SPPS, making it the method of choice for producing a wide array of peptides containing modified amino acids like this compound. nih.gov

Table 1: Comparison of Peptide Synthesis Techniques for Incorporating this compound

| Feature | Solution-Phase Peptide Synthesis | Solid-Phase Peptide Synthesis (SPPS) |

| Principle | Reactions occur in a homogeneous solution. ekb.eg | Peptide is anchored to a solid support. nih.gov |

| Purification | Requires purification after each step (e.g., chromatography, recrystallization). nih.gov | Simplified washing and filtration steps. researchgate.net |

| Scalability | Generally suitable for smaller scale synthesis. youtube.com | Amenable to both small and large-scale synthesis, including automation. researchgate.netnih.gov |

| Efficiency | Can be time-consuming due to intermediate purification. nih.gov | Faster and more efficient for long peptides. vapourtec.comnih.gov |

| Reagent Use | Stoichiometric amounts of reagents are often used. | Excess reagents are used to drive reactions to completion. researchgate.net |

Design and Synthesis of Novel Ligands and Inhibitors Utilizing the Compound's Backbone

The backbone of this compound provides a valuable scaffold for the design and synthesis of novel ligands and inhibitors targeting various biological systems. Its stereochemistry and the presence of both amino and carboxylic acid groups allow for the creation of molecules with specific three-dimensional orientations, crucial for binding to biological targets. chemimpex.com

For instance, derivatives of 3-amino-3-phenylpropionamide, a structurally related compound, have been synthesized as small molecule mimics of the cyclic octapeptide octreotide (B344500) and have shown high affinity for the µ-opioid receptor. nih.gov This highlights the potential of using the aminophenylalkanoic acid scaffold to develop potent and selective receptor ligands. The synthetic strategies often involve modifications at the amino and carboxyl termini, as well as on the phenyl ring, to optimize binding affinity and selectivity.

Development of Bioconjugates for Targeted Delivery and Imaging

Bioconjugation, the process of linking a molecule to a biological carrier, is a powerful strategy for targeted drug delivery and imaging. This compound and its derivatives can be incorporated into bioconjugates to enhance their therapeutic efficacy and diagnostic potential. These bioconjugates can include linkages to polymers, antibodies, or other targeting moieties. nih.govbiomaterials.org

Recent research has focused on developing nanoplatforms for targeted delivery. For example, dendrimers modified with phenylalanine have been shown to have potential for T-cell delivery, which is significant for cancer immunotherapy. drugtargetreview.com Furthermore, multifunctional nanobody-drug conjugates have been designed for the targeted delivery of platinum-based anticancer drugs, demonstrating improved therapeutic effects and reduced side effects. rsc.org While not directly mentioning this compound, these studies showcase the broad applicability of amino acid-based structures in creating sophisticated drug delivery systems. The development of phosphine-mediated three-component bioconjugation strategies further expands the toolkit for labeling and modifying biomolecules. chemrxiv.org

Introduction of Additional Functional Groups for Enhanced Bioactivity

The introduction of additional functional groups onto the this compound scaffold is a key strategy for enhancing its biological activity and modulating its pharmacokinetic properties. chemimpex.com These modifications can be made at various positions, including the amino group, the carboxylic acid, and the phenyl ring.

For example, the incorporation of reactive functionalities like isothiocyanate or bromoacetamide groups can create affinity labels for specific receptors. nih.gov These groups can form covalent bonds with the target, leading to irreversible inhibition, which is a valuable tool in pharmacological research. The synthetic accessibility of the phenyl ring allows for the introduction of various substituents to explore structure-activity relationships and optimize interactions with biological targets.

Stereoselective Transformations and Chiral Scaffolds

The inherent chirality of this compound makes it a valuable chiral building block for the synthesis of stereochemically defined molecules. chemimpex.com Stereoselective transformations are crucial for maintaining and manipulating the stereochemistry of the molecule during synthesis, which is often critical for biological activity.

The use of this compound as a chiral scaffold allows for the construction of complex molecules with precise three-dimensional arrangements. This is particularly important in the design of enzyme inhibitors and receptor ligands, where stereochemistry dictates the binding affinity and selectivity. The development of synthetic methods that preserve or invert the stereocenter of the amino acid is an active area of research, enabling access to a wider range of stereoisomers for biological evaluation.

Applications and Research in Medicinal Chemistry and Drug Discovery

Role as a Key Building Block in Pharmaceutical Development

(r)-3-Amino-5-phenylpentanoic acid serves as a fundamental building block in the synthesis of various pharmaceuticals. chemimpex.com Its chiral nature and the presence of both an amino group and a carboxylic acid group, along with a phenylpentyl side chain, allow for the creation of complex and diverse molecular architectures. chemimpex.com This makes it an invaluable tool for medicinal chemists aiming to design and synthesize novel therapeutic agents. chemimpex.comchemimpex.com The pharmaceutical industry frequently utilizes this compound in the development of new drugs targeting specific biological pathways. chemimpex.com

The incorporation of this building block can significantly influence the pharmacological properties of a molecule. For instance, its unique structure allows for specific interactions with biological targets, which can lead to the development of targeted therapies for various diseases. chemimpex.com Researchers often employ derivatives of this amino acid, such as those with Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) protecting groups, to facilitate its use in peptide synthesis and other complex chemical transformations. chemimpex.comchemimpex.com These protecting groups enhance stability and solubility, making the compound more amenable to automated synthesis processes. chemimpex.comchemimpex.com

Development of Peptide-Based Drugs and Biologically Active Peptides

The synthesis of peptides and peptidomimetics is a cornerstone of modern drug discovery, and this compound plays a significant role in this area. chemimpex.comchemimpex.com It is widely used as a key building block in the synthesis of peptides, particularly in pharmaceutical research where specific amino acid sequences are crucial for drug development. chemimpex.com The unique structure of this amino acid, with its phenyl and aliphatic side chains, allows for the creation of peptides with enhanced diversity and functionality. chemimpex.com

The incorporation of non-natural amino acids like this compound into peptide sequences is an effective strategy for improving their properties. For example, substituting natural L-amino acids with D-amino acids or incorporating β-amino acids can enhance the proteolytic stability of peptides, extending their plasma half-life. The introduction of such modifications can lead to peptide-based drugs with improved therapeutic profiles.

Peptides are crucial for a wide range of biological interactions and have significant potential as both therapeutic and diagnostic tools. mdpi.com They can be designed to mimic hormones or act as inhibitors of protein-protein interactions. nih.gov The rational design of peptides, often aided by computational methods, allows for the identification of essential amino acids at the binding interface of interacting proteins, leading to the development of potent and specific peptide drugs. nih.gov

Exploration as Hepatitis C Virus (HCV) NS5B Polymerase Inhibitors

The Hepatitis C virus (HCV) NS5B polymerase is a critical enzyme for viral replication, making it a prime target for antiviral drug development. nih.gov Researchers have explored various classes of compounds as inhibitors of this enzyme, including non-nucleoside inhibitors (NNIs) that bind to allosteric sites on the polymerase. nih.gov

While direct research linking this compound to HCV NS5B polymerase inhibition is not extensively documented in the provided results, the principles of inhibitor design suggest its potential as a scaffold. The development of HCV NS5B inhibitors often involves creating molecules that can fit into specific binding pockets on the enzyme. The structural features of this compound could be incorporated into larger molecules designed to interact with these pockets. For instance, the synthesis of complex heterocyclic compounds, such as benzothiadiazine derivatives, has been a successful strategy in identifying potent HCV NS5B inhibitors. rcsb.org The core structure of this compound could potentially be modified and integrated into such frameworks to optimize binding and inhibitory activity.

Research in Neuroprotective Agents and Neurodegenerative Diseases

There is growing interest in the potential of amino acids and their derivatives as neuroprotective agents for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govmdpi.com These conditions are often characterized by oxidative stress, neuroinflammation, and neuronal cell death. nih.gov

This compound hydrochloride salt is being explored for its potential applications in developing neuroprotective agents. chemimpex.comchemimpex.com Its ability to potentially cross the blood-brain barrier makes it a candidate for further investigation in strategies aimed at protecting neurons from damage. chemimpex.com Research in this area often focuses on the anti-inflammatory and antioxidant properties of compounds. nih.gov For example, some phenolic compounds and carboxylic acids have been shown to protect neuronal cells from oxidative stress-induced toxicity. nih.gov While specific studies on the neuroprotective mechanisms of this compound are not detailed in the provided search results, its structural similarity to other neuroactive compounds suggests a potential avenue for research.

The table below summarizes some research findings on compounds with neuroprotective effects, highlighting the types of mechanisms often investigated.

| Compound Class | Mechanism of Action | Reference |

| Phenolic Compounds | Antioxidant, anti-inflammatory, attenuate cell death | nih.gov |

| Quinic Acid Derivatives | Prevent oxidative stress, enhance free radical scavenging | nih.gov |

| Resveratrol | Increases hippocampal NGF, improves mitochondrial dysfunction | nih.govnih.gov |

| Curcumin | Strong antioxidant, increases glutathione (B108866) levels | nih.gov |

Investigation in Neurological Disorders and Neuropeptide Studies

The application of this compound extends to the broader field of neurological disorders and neuropeptide research. chemimpex.com It serves as a building block in the synthesis of drugs targeting neurological disorders. chemimpex.com The study of D-amino acids, in general, has revealed their complex roles in the brain, including their interaction with receptors like the NMDA receptor, which is implicated in various neurological and psychiatric conditions. mdpi.com

Neuropeptides are crucial signaling molecules in the nervous system, and modifying their structure can lead to new therapeutic agents. The incorporation of non-natural amino acids like this compound can alter the stability and activity of neuropeptides, making them more suitable for therapeutic use.

Potential in Anti-inflammatory and Antiviral Agents for Structurally Related Compounds

While direct evidence for the anti-inflammatory and antiviral properties of this compound is not prominent in the search results, structurally related compounds have shown promise in these areas. For instance, various plant-derived phenolic compounds and flavonoids have demonstrated potent antiviral activities against viruses like the respiratory syncytial virus (RSV). nih.gov These compounds may also possess anti-inflammatory properties by suppressing the production of inflammatory mediators. nih.gov

Furthermore, the core structure of this compound has been incorporated into potent inhibitors of the human immunodeficiency virus (HIV) type 1 protease. nih.gov Systematic modifications of a lead compound containing a 4-amino-3-hydroxy-5-phenylpentanoic acid core led to the discovery of derivatives with significant antiviral activity and improved oral bioavailability. nih.gov This highlights the potential of this chemical scaffold in the design of novel antiviral agents.

Role in Modifying Bioactive Compounds for Enhanced Efficacy and Selectivity

A key application of this compound lies in its ability to modify existing bioactive compounds to enhance their therapeutic properties. chemimpex.com By incorporating this amino acid derivative into the structure of a drug molecule, it is possible to improve its efficacy, selectivity, and pharmacokinetic profile. chemimpex.com

The unique structure of this compound allows for the modification of bioactive compounds to better target specific biological pathways. chemimpex.com This can lead to drugs with fewer off-target effects and a better safety profile. The use of building blocks like this is a fundamental strategy in medicinal chemistry for optimizing lead compounds and developing new and improved therapies. umich.edu

Custom Synthesis Projects for Tailored Chemical Applications

This compound and its derivatives are valuable chiral building blocks in custom synthesis projects for a variety of specialized chemical applications. Their unique structural features allow for the development of targeted molecules in fields ranging from biochemical research to materials science.

The custom synthesis involving this compound often focuses on creating novel analogs with specific functionalities. These projects are driven by the need for molecules with tailored properties for research and development purposes. For instance, the modification of the core structure allows for the exploration of structure-activity relationships (SAR) in medicinal chemistry. nih.gov

Research Findings in Custom Synthesis

Research efforts in the custom synthesis of this compound derivatives have led to the development of diverse molecular architectures. These synthetic endeavors often employ advanced organic chemistry techniques to achieve high purity and stereoselectivity.

One area of focus is the synthesis of derivatives for their potential use in biochemical research. chemimpex.com These custom-synthesized compounds can serve as probes to study enzyme mechanisms, protein-protein interactions, and metabolic pathways. chemimpex.com The introduction of specific functional groups or isotopic labels onto the this compound scaffold enables detailed investigation of biological processes.

Another significant application of custom synthesis is in the creation of novel heterocyclic compounds. By incorporating the this compound backbone into heterocyclic systems, researchers can generate libraries of compounds with potential applications in drug discovery and materials science. For example, derivatives have been synthesized for evaluation in various therapeutic areas. nih.govscielo.org.za

The table below summarizes some examples of custom synthesis projects involving derivatives of 3-amino-pentanoic and propanoic acids, highlighting the diversity of the resulting compounds and their intended applications.

| Starting Material/Scaffold | Synthetic Transformation | Resulting Compound/Derivative Class | Intended Application/Research Area | Reference |

|---|---|---|---|---|

| 3-Amino-5-methyl-1,2,4-oxadiazole | Aroylation/Alkanoylation followed by rearrangement and hydrolysis | 3-Amino-5-aryl/alkyl-1,2,4-oxadiazoles | Development of novel heterocyclic compounds | researchgate.net |

| (E)-5-phenyl-2-pentenal | Organocatalytic epoxidation and subsequent ring-opening/acyl substitution | Nonracemic 3-hydroxy-5-phenylpentanoic acid | Asymmetric synthesis of natural products | nih.gov |

| 3-(Furan-2-yl)propenoic acids | Hydroarylation with arenes in superacid | 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Antimicrobial activity studies | mdpi.com |

| Arylglyoxals, malononitrile, and hydrazine (B178648) hydrate | One-pot three-component reaction | 3-Amino-5-arylpyridazine-4-carbonitriles | Synthesis of novel pyridazine (B1198779) derivatives | scielo.org.za |

| β-Phenylalanine derivatives (β-PAD) | Clauson–Kaas reaction and subsequent cyclization/aldolization | β-Aryl-β-pyrrolylpropionic acids and arylpyrrolizinones | Development of agents targeting Alzheimer's disease markers | nih.gov |

These examples underscore the versatility of custom synthesis in leveraging the this compound scaffold and related structures to create a wide array of molecules with specific, tailored functions for diverse scientific applications.

Biological Activity and Mechanistic Research

Mimicry of Natural Amino Acids and Impact on Receptor Binding

(r)-3-Amino-5-phenylpentanoic acid is a versatile amino acid derivative that is noted for its ability to mimic natural amino acids. chemimpex.com This mimicry allows it to serve as a building block in the design of novel ligands and inhibitors in the field of medicinal chemistry. chemimpex.com Its structure, which contains a phenylpropylamine moiety, enables it to interact with biological targets. drugbank.com Specifically, the presence of a phenyl group substituted at the third carbon by a propan-1-amine is a key feature of its chemical identity. drugbank.com

This structural similarity to natural amino acids, combined with additional functional groups, makes it a valuable candidate for developing targeted therapies. chemimpex.com Researchers can utilize these properties to enhance the efficacy and specificity of new compounds, contributing to advancements in drug discovery. chemimpex.com For instance, it has been identified as a compound that targets the proteins cathepsin K and cathepsin L2. drugbank.com The ability to bind to such receptors is a critical aspect of its biological activity and a primary reason for its use in pharmaceutical research.

Influence on Enzymatic Stability of Derived Peptides

The incorporation of non-natural amino acids like this compound into peptide sequences is a known strategy to enhance their stability against enzymatic degradation. nih.gov Peptides composed solely of natural L-amino acids are often susceptible to rapid breakdown by proteases in the body, which limits their therapeutic potential. nih.govmdpi.com By introducing a modified amino acid such as this compound, the resulting peptide can exhibit increased resistance to proteolysis, thereby prolonging its half-life and bioavailability. nih.gov

The unique structure of this compound, particularly its stereochemistry and the position of the amino group, can hinder the recognition and cleavage by enzymes that typically degrade peptides. chemimpex.com This enhanced stability is a crucial factor in the development of peptide-based drugs.

Interactions in Biological Systems and Elucidation of Mechanisms of Action

This compound and its derivatives are utilized in research to understand and modulate biological pathways. chemimpex.com As a structural analog of natural amino acids, it can compete with them for binding to enzymes and receptors, thereby inhibiting or altering their function. chemimpex.com This interaction is fundamental to its mechanism of action in various biological contexts.

The production and release of D-amino acids, a class to which this compound belongs, can regulate cellular processes such as cell wall biogenesis and biofilm integrity in microorganisms. nih.gov While the specific mechanisms of this compound are a subject of ongoing research, the broader class of D-amino acids is known to exert its effects by being incorporated into cellular structures or by acting as signaling molecules. nih.gov

Studies Related to Amino Acid Metabolism and Protein Synthesis

Amino acids are fundamental to protein synthesis and various metabolic pathways. khanacademy.org The introduction of a non-natural amino acid like this compound can influence these processes. While specific studies on the direct impact of this compound on amino acid metabolism and protein synthesis are not extensively detailed in the provided results, it is a known principle that amino acid analogs can interfere with the normal metabolic pathways. nih.govfrontiersin.org

For example, in microorganisms, the incorporation of exogenous D-amino acids can disrupt the natural sequence of amino acids in peptidoglycan, a key component of the bacterial cell wall, which can affect cell viability. mdpi.com This suggests a potential area of investigation for the biological effects of this compound.

Exploration in Metabolic Pathways

The metabolism of amino acids is a complex network of interconnected pathways that are crucial for cellular function. nih.govfrontiersin.org Aromatic amino acids, in particular, are precursors to a wide range of secondary metabolites with diverse biological roles. frontiersin.org While the specific involvement of this compound in metabolic pathways is not explicitly outlined, its structural similarity to phenylalanine, an aromatic amino acid, suggests potential interactions with pathways such as the phenylpropanoid pathway in plants or amino acid catabolism pathways in animals. frontiersin.org

Further research is needed to elucidate the precise metabolic fate and influence of this compound within biological systems.

Blood-Brain Barrier Permeation Studies for Specific Salt Forms

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for its potential as a neurotherapeutic agent. nih.gov The BBB is a highly selective barrier that restricts the passage of most small molecules from the bloodstream into the brain. frontiersin.orgpsu.edu For a compound to be effective in the central nervous system, it must be able to permeate this barrier.

While specific studies on the blood-brain barrier permeation of salt forms of this compound were not found, general principles of BBB permeability are well-established. Factors such as lipophilicity, the number of hydrogen bond donors and acceptors, and the presence of active transport systems play a significant role. mdpi.com The parallel artificial membrane permeability assay (PAMPA-BBB) is a common in vitro model used to predict the BBB permeability of novel compounds. nih.gov Future studies could employ such methods to assess the potential of this compound and its salts to access the central nervous system.

Stereochemical Investigations and Conformational Analysis

Determination of Absolute and Relative Stereochemistry

The absolute configuration of a chiral molecule describes the precise spatial arrangement of its atoms, providing an unambiguous distinction between enantiomers. nih.gov For (R)-3-Amino-5-phenylpentanoic acid, the "(R)" designation is determined according to the Cahn-Ingold-Prelog (CIP) priority rules. nih.gov This system assigns priorities to the four different substituents attached to the chiral center (the carbon at position 3). Based on atomic number, the amine group (-NH2) receives the highest priority, followed by the carboxymethyl group (-CH2COOH), the phenylethyl group (-CH2CH2C6H5), and finally the hydrogen atom (-H) with the lowest priority. When viewing the molecule with the lowest-priority substituent (hydrogen) pointing away from the observer, the arrangement of the remaining groups in descending order of priority (from 1 to 3) traces a clockwise direction, hence the designation (R) for rectus (Latin for right). nih.govresearchgate.net

Experimentally, the definitive determination of a molecule's absolute configuration is most reliably achieved through single-crystal X-ray crystallography. nih.govnih.gov This technique maps the electron density of a crystallized compound, allowing for the precise determination of each atom's position in three-dimensional space, which in turn confirms the absolute stereochemistry. nih.gov

In cases where suitable crystals cannot be obtained, other spectroscopic and chemical methods are employed. One such powerful technique is the Mosher method, which is used to determine the absolute configuration of sterically hindered chiral amines and alcohols. nih.gov This involves reacting the amino acid with chiral Mosher's acid derivatives to form diastereomeric amides. Subsequent analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of these diastereomers allows for the assignment of the absolute configuration at the chiral center. nih.gov Additionally, chiroptical methods such as optical rotatory dispersion (ORD) and vibrational circular dichroism (VCD) can be used to assign the absolute configuration by comparing experimental data with computational predictions or with data from compounds of known stereochemistry. google.com

Conformational Behavior of this compound and its Derivatives

The conformational behavior of a molecule refers to the spatial arrangement of its atoms that can be interconverted by rotation about single bonds. The specific stereochemistry of this compound influences its preferred conformations, which in turn dictates how it interacts with its environment, including biological receptors.

Influence of Stereochemistry on Biological Activity and Receptor Interactions

The stereochemistry of a molecule is critically important for its biological activity, as interactions with chiral biological macromolecules like receptors and enzymes are highly stereospecific. Enantiomers can exhibit significantly different pharmacological, toxicological, and metabolic properties. nih.gov

While specific receptor interaction studies for this compound are not detailed in the provided sources, the principle of stereoselectivity is well-established for its structural analogues, particularly ligands for the γ-aminobutyric acid (GABA) receptors. mdpi.comnih.gov GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are important therapeutic targets. nih.govnih.gov

A prominent example is baclofen (B1667701), a clinically used muscle relaxant that is a structural analogue of this compound. nih.govresearchgate.net The pharmacological activity of baclofen as a potent and selective GABA-B receptor agonist resides almost exclusively in its (R)-enantiomer. researchgate.net The (S)-enantiomer is significantly less active, highlighting the strict stereochemical requirements of the GABA-B receptor binding pocket. google.comresearchgate.net Similarly, studies on 4-aminopentanoic acid (4APA), another GABA analogue, have shown that the (R)- and (S)-enantiomers have distinct effects in the brain. The (R)-enantiomer demonstrated greater uptake into cerebral synaptosomes, a greater reduction of endogenous GABA concentrations, and more significant release upon membrane depolarization compared to the (S)-enantiomer, suggesting it may act as a novel false neurotransmitter. nih.gov These examples underscore the universal principle that the (R)-configuration of 3-amino-5-phenylpentanoic acid is expected to lead to specific interactions with its biological targets that are distinct from its (S)-enantiomer.

Chiral Purity Assessment Techniques, including Chiral Chromatography

Ensuring the chiral purity, or enantiomeric excess (ee), of a single-enantiomer compound like this compound is crucial for its application. Several analytical techniques are employed for this purpose, with chiral High-Performance Liquid Chromatography (HPLC) being one of the most powerful and widely used methods. nih.govnih.gov

Chiral HPLC enables the direct or indirect separation of enantiomers.

Direct Separation: This method utilizes a Chiral Stationary Phase (CSP). CSPs are packed into HPLC columns and contain a single enantiomer of a chiral selector that transiently interacts with the enantiomers in the sample. Differences in the stability of the diastereomeric complexes formed between each enantiomer and the chiral selector lead to different retention times, allowing for their separation and quantification. nih.gov Various types of CSPs are effective for amino acid separations, including polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrin-based, and zwitterionic ion-exchange phases. nih.gov

Indirect Separation: This approach involves pre-column derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated on a standard, non-chiral (achiral) HPLC column, typically using a reversed-phase setup. nih.gov A common CDA for amino acids is Marfey's reagent, (1-fluoro-2,4-dinitrophenyl)-5-L-valinamide (FDNP-Val-NH2), which reacts with the primary amine group. nih.gov The enantiomeric excess is then calculated from the peak areas of the separated diastereomers. nih.gov

The choice of method depends on the specific properties of the amino acid and the required sensitivity. Both direct and indirect methods are capable of providing accurate measurements of chiral purity.

Table 1: Overview of Chiral Chromatography Techniques for Amino Acid Purity Assessment

| Technique | Principle | Stationary Phase | Mobile Phase Example | Key Feature |

|---|---|---|---|---|

| Direct HPLC | Enantiomers are separated via differential interactions with a Chiral Stationary Phase (CSP). | Zwitterionic (e.g., Quinine-based ZWIX™) nih.gov | Methanol/Water with acid/base modifiers nih.gov | Direct separation without derivatization. |

| Direct HPLC | Enantiomers are separated via inclusion complexes or surface interactions with a CSP. | Polysaccharide-based (e.g., Lux® Cellulose) | Normal (Hexane/IPA) or Reversed-Phase (Acetonitrile/Water) | Broad applicability for many chiral compounds. |

| Indirect HPLC | Enantiomers are converted to diastereomers using a Chiral Derivatizing Agent (CDA) prior to analysis. | Achiral (e.g., C18 silica) nih.gov | Acetonitrile/Water with Trifluoroacetic Acid (TFA) nih.gov | Uses standard, less expensive columns; robust method. |

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| (S)-3-Amino-5-phenylpentanoic acid |

| (R)-3-hydroxy-5-phenylpentanoate |

| (R)-Baclofen |

| (S)-Baclofen |

| (R)-4-aminopentanoic acid |

| (S)-4-aminopentanoic acid |

| 18-crown-6 |

| 1-fluoro-2,4-dinitrophenyl-5-L-valinamide (FDNP-Val-NH2 / Marfey's reagent) |

| Cinnamic acid |

| D-glyceraldehyde |

| dimethyl-beta-cyclodextrin |

| L-glyceraldehyde |

| Quinine |

| Quinidine |

| (R,R)-trans-2-aminocyclohexanesulfonic acid |

| (S,S)-trans-2-aminocyclohexanesulfonic acid |

Computational Chemistry and Spectroscopic Studies

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are powerful computational tools used to investigate the three-dimensional structure and dynamic behavior of molecules over time. While specific MD simulation studies on (r)-3-amino-5-phenylpentanoic acid are not extensively documented in public literature, the methodologies are well-established and routinely applied to similar small molecules, such as aromatic amino acids. rsc.org

An MD simulation of this compound would typically involve the following steps:

System Setup: A three-dimensional model of the molecule is generated. A force field (e.g., AMBER, CHARMM, OPLS-AA) is chosen to define the potential energy of the system as a function of its atomic coordinates. nih.govunifi.it The molecule is then placed in a simulation box, often solvated with water molecules to mimic physiological conditions.

Equilibration: The system is minimized to remove any steric clashes and then gradually heated to the desired temperature and equilibrated at the desired pressure. This ensures the simulation starts from a stable and realistic state. nih.gov

Production Run: The simulation is run for a specific duration (from nanoseconds to microseconds), during which the positions and velocities of all atoms are calculated at discrete time steps by integrating Newton's equations of motion. nih.govmdpi.com

From the resulting trajectory, a wealth of information can be extracted, including conformational preferences, intramolecular hydrogen bonding, and interactions with solvent molecules. For instance, simulations can reveal the most stable rotamers around the C3-C4 and C4-C5 bonds, which are crucial for understanding its biological activity and how it might bind to a receptor. The dynamic behavior, such as the flexibility of the phenylpentyl chain, can also be quantified. mdpi.com

Table 1: Representative Parameters for a Molecular Dynamics Simulation of this compound

| Parameter | Example Value/Setting | Purpose |

| Force Field | AMBER ff14SB | Defines the interatomic potentials for the molecule. nih.gov |

| Solvent Model | TIP3P Water | Simulates an aqueous environment. |

| Simulation Box | Cubic, 10 Å padding | Defines the simulation volume. |

| Temperature | 300 K | Simulates room temperature conditions. |

| Pressure | 1 atm | Simulates atmospheric pressure. |

| Simulation Time | 200 ns | Duration of the simulation to observe molecular motions. mdpi.com |

This table presents typical parameters for an MD simulation and does not represent data from a specific study on this molecule.

Density Functional Theory (DFT) Calculations for Conformational and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is particularly useful for calculating optimized geometries, conformational energies, and various electronic properties with a good balance of accuracy and computational cost. chemimpex.comresearchgate.net

For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G* or larger, can be employed to:

Determine the most stable conformation: By performing a conformational search, the lowest energy arrangement of the atoms can be identified. This is critical as the molecule's shape dictates its function. gelisim.edu.tr

Calculate electronic properties: Properties such as the distribution of electron density, molecular orbital energies (HOMO/LUMO), and the electrostatic potential map can be computed. These are key to understanding the molecule's reactivity. gelisim.edu.tr

Predict spectroscopic properties: DFT can be used to calculate vibrational frequencies (for IR and Raman spectra) and NMR chemical shifts, which can then be compared with experimental data for structural validation. researchgate.net

Table 2: Hypothetical DFT-Calculated Properties for the Most Stable Conformer of this compound

| Property | Calculated Value (Hypothetical) | Significance |

| Relative Energy | 0.00 kcal/mol | Energy of the most stable conformer, used as a reference. |

| Dipole Moment | 2.5 D | Indicates the molecule's overall polarity. |

| HOMO Energy | -6.2 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -0.5 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | An indicator of chemical reactivity and stability. |

Note: The values in this table are illustrative, based on typical ranges for similar organic molecules, and are not from a published study on this specific compound.

Spectroscopic Characterization for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are fundamental for confirming the chemical structure of a synthesized compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary techniques used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, one would expect to see distinct signals for the aromatic protons of the phenyl group, the aliphatic protons on the pentanoic acid chain, and the proton on the chiral center. The coupling patterns between adjacent protons would help to confirm the carbon skeleton.

¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The spectrum would feature signals for the carboxyl carbon, the aromatic carbons, and the aliphatic carbons of the chain.

Table 3: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) |

| Aromatic C-H | 7.1 - 7.3 | 126 - 129 |

| Quaternary Aromatic C | - | ~142 |

| Carboxylic Acid (COOH) | 10 - 12 (or exchangeable) | 170 - 180 |

| CH (NH₂) (C3) | 3.0 - 3.5 | 45 - 55 |

| CH ₂ (C2, C4, C5) | 1.5 - 2.8 | 25 - 40 |

This table is an estimation based on standard chemical shift values and data for similar structures like 5-phenylpentanoic acid. nih.govbmrb.io Actual values may vary.

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound (Molecular Weight: 193.24 g/mol ), an ESI-MS (Electrospray Ionization Mass Spectrometry) experiment would typically show a peak for the protonated molecule [M+H]⁺ at m/z 194.25 or the deprotonated molecule [M-H]⁻ at m/z 192.23. bldpharm.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Tandem MS (MS/MS) experiments would involve fragmenting the parent ion to produce a characteristic fragmentation pattern that can further confirm the structure, for instance, by showing the loss of the carboxylic group or cleavage of the side chain. massbank.eu

Elucidation of Reaction Mechanisms via Computational Methods

Computational methods, particularly DFT, are instrumental in elucidating the mechanisms of chemical reactions. For the synthesis of this compound, these methods can be used to model the entire reaction pathway. This involves:

Identifying Reactants, Products, and Intermediates: The structures of all species involved in the reaction are optimized.

Locating Transition States: The highest energy point along the reaction coordinate between two species (e.g., reactant and intermediate) is located. This is the transition state.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy, which is related to the reaction rate.

By mapping out the complete energy profile of a proposed reaction mechanism, chemists can understand the feasibility of the reaction, predict the stereochemical outcome, and identify potential byproducts. For example, in an asymmetric synthesis of this compound, computational studies could explain why one enantiomer is formed preferentially by comparing the activation energies of the transition states leading to the (R) and (S) products. While specific studies on this compound's synthesis are not available, this approach is widely used in synthetic organic chemistry. chemimpex.com

Future Research Directions and Emerging Applications

Development of Next-Generation Therapeutics and Diagnostics

The development of novel therapeutics is a primary focus for the future applications of (r)-3-amino-5-phenylpentanoic acid. Its role as a versatile building block in peptide synthesis and drug development is well-established. chemimpex.com The unique structure of this compound allows for the modification of bioactive molecules, which can enhance their effectiveness and selectivity in targeting specific biological pathways. chemimpex.com This is particularly relevant in the creation of targeted therapies for a range of diseases. chemimpex.com

Future research will likely concentrate on synthesizing a new generation of therapeutic agents with improved pharmacological profiles. These may include antibody-drug conjugates, which combine the targeting precision of antibodies with the therapeutic power of small molecules, and radioconjugates that deliver radiation directly to cancer cells. astrazeneca.com The ability of this compound to be incorporated into peptide sequences is crucial for developing such advanced therapeutics. chemimpex.com Furthermore, its potential use in developing diagnostics for the biotechnology industry is an emerging area of interest. chemimpex.com

Expanding Applications in Biotechnology and Material Science

In the realm of biotechnology, this compound is utilized in the production of biologically active molecules, which is significant for developing new therapeutics and diagnostics. chemimpex.com Its application extends to research on amino acid metabolism and protein synthesis, aiding in the understanding of cellular functions and disease mechanisms. chemimpex.com

The compound's utility is also being explored in material science. It can serve as a building block for various polymers and materials. For instance, it is a component of organic building blocks for materials like MOF ligands, OLED materials, and other electronic and magnetic materials. bldpharm.com There is potential for its use in cosmetic formulations to improve skin hydration and elasticity. chemimpex.com

Integration into Complex Molecular Architectures and Polyfunctional Chemical Platforms

This compound serves as a crucial building block in the synthesis of complex molecular structures. researchgate.net Its unique chemical properties facilitate its incorporation into diverse peptide sequences, a key step in creating therapeutic agents and other biologically active compounds. chemimpex.com The ability to create complex molecules is essential for the development of new drugs and materials.

The use of multicomponent reactions (MCRs) is a promising strategy for generating libraries of complex small molecules from building blocks like this compound. dovepress.com These reactions allow for the construction of intricate molecular architectures in a single step, which is highly efficient for drug discovery and material science. mdpi.com This approach enables the creation of diverse molecular scaffolds that can be further modified to optimize their function.

Addressing Challenges in Stereoselective Synthesis and Scalability

A significant area of ongoing research is the development of efficient and scalable methods for the synthesis of this compound. The stereoselective synthesis of this chiral compound is critical to ensure the desired biological activity and to avoid potential side effects from other stereoisomers. nih.gov

Current research focuses on developing synthetic routes that are not only high-yielding and pure but also scalable for industrial production. researchgate.netrsc.org This includes exploring novel catalytic systems and synthetic strategies to control the stereochemistry of the molecule. The ability to produce large quantities of this compound is essential for its widespread application in therapeutics and other fields. rsc.org A scalable synthesis of related fluorescent amino acids has been demonstrated, suggesting that similar approaches could be applied to this compound. nih.gov

Exploring New Biological Targets and Disease Areas

Researchers are actively exploring new biological targets for this compound and its derivatives. Its structural similarity to natural amino acids allows it to interact with various biological systems, opening up possibilities for treating a wide range of diseases. chemimpex.com For instance, it is being investigated for its potential in treating neurological disorders, due to its ability to cross the blood-brain barrier. chemimpex.com

The compound and its analogs are being studied as inhibitors of enzymes like matrix metalloproteinases (MMPs), which are implicated in cancer and other diseases. nih.govresearchgate.net Additionally, there is interest in its potential application in metabolic pathways and as a component of nutraceuticals aimed at enhancing cognitive function. chemimpex.com The identification of new biological targets will be driven by a deeper understanding of the compound's mechanism of action and its interactions with various proteins and enzymes. drugbank.com

Advanced Characterization Techniques for Structure-Activity Relationship Studies

Understanding the relationship between the structure of this compound derivatives and their biological activity is crucial for designing more potent and selective compounds. nih.gov Advanced characterization techniques are being employed to elucidate these structure-activity relationships (SAR).

Techniques such as 2D NMR spectroscopy are used to determine the precise structure and configuration of complex molecules containing this amino acid. nih.gov Computational methods, including 3D-QSAR (Quantitative Structure-Activity Relationship) studies like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Index Analysis), are also being used to model the interactions of these compounds with their biological targets and to predict the activity of new analogs. mdpi.comrsc.org These advanced analytical and computational tools are essential for the rational design of next-generation therapeutics based on the this compound scaffold. mdpi.com

常见问题

Basic Research Questions

Q. What are the key synthetic strategies for (R)-3-Amino-5-phenylpentanoic acid, and how can AI tools assist in retrosynthesis planning?

- Methodological Answer : Synthesis typically involves chiral resolution or enantioselective methods to ensure stereochemical integrity. AI-driven retrosynthesis tools (e.g., Template_relevance models) leverage databases like Reaxys and Pistachio to predict feasible routes, prioritizing chiral intermediates and protecting group strategies . Solid-phase peptide synthesis (SPPS) is also employed, as demonstrated in cyclic peptide libraries for FKBP12 binding studies, where the compound serves as a β-homophenylalanine analog .

Q. How should researchers characterize the stereochemical purity of this compound to ensure experimental reproducibility?

- Methodological Answer : Use chiral HPLC or capillary electrophoresis with UV/fluorescence detection to resolve enantiomers. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, can confirm stereochemistry via coupling constants and NOE effects. X-ray crystallography of derivatives (e.g., hydrochloride salts) provides definitive structural validation .

Q. What are the optimal storage conditions and handling protocols for this compound to maintain its stability?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation. For long-term stability, lyophilize the compound and avoid repeated freeze-thaw cycles. Handle in a glovebox or under nitrogen atmosphere for moisture-sensitive reactions .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its binding affinity to FKBP12 in rapamycin analog studies?

- Methodological Answer : The (R)-configuration is critical for mimicking natural β-amino acid conformations in cyclic peptides. Competitive binding assays (e.g., fluorescence polarization) show that the (R)-enantiomer enhances FKBP12 affinity by ~30-fold compared to (S)-isomers, likely due to optimal hydrophobic interactions with the FK506-binding domain . Molecular dynamics simulations can further map steric and electronic complementarity.

Q. How can researchers resolve discrepancies in reported binding affinities of this compound derivatives in FKBP12 studies?

- Methodological Answer : Variability may arise from assay conditions (e.g., buffer pH, ionic strength) or impurities. Standardize protocols using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for direct binding measurements. Cross-validate with orthogonal techniques like microscale thermophoresis (MST) and ensure compound purity via LC-MS (>95%) .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) of this compound in peptide-based therapeutics?

- Methodological Answer : Design focused libraries with systematic substitutions at the β-position (e.g., aryl groups, alkyl chains) and adjacent residues. Use SPPS to incorporate the compound into cyclic or branched peptides. Evaluate SAR via high-throughput screening (HTS) against target proteins (e.g., FKBP12) and correlate results with computational docking (e.g., AutoDock Vina) to identify key binding motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。